Protonation Thermodynamics: Stepwise log K₁ Reduction of 0.53 vs. Ethylenediamine
N-Methylethylenediamine exhibits altered protonation thermodynamics relative to ethylenediamine (en) due to the electron-donating inductive effect and steric influence of the N-methyl group. The first protonation constant (log K₁) is reduced, while the second protonation constant (log K₂) shows a more pronounced decrease, reflecting the destabilization of the diprotonated species [1].
| Evidence Dimension | Stepwise protonation constants (log K₁, log K₂) at 25°C, 0.1 M ionic strength |
|---|---|
| Target Compound Data | log K₁ = 9.88; log K₂ = 6.76 |
| Comparator Or Baseline | Ethylenediamine (en): log K₁ = 10.41; log K₂ = 7.31 |
| Quantified Difference | Δlog K₁ = -0.53; Δlog K₂ = -0.55 |
| Conditions | Potentiometric titration in aqueous solution, 25°C, μ = 0.1 M |
Why This Matters
The reduced basicity influences metal complex stability and pH-dependent speciation, requiring formulation adjustments when substituting for ethylenediamine.
- [1] Ciampolini, M., Paoletti, P., & Sacconi, L. (1962). Effect of the methyl substituent on the protonation thermodynamics of aliphatic diamines. Ethylenediamine, N-methylethylenediamine, 1,2-diaminopropane, and 1,3-diaminopropane. Log K, ΔH, and ΔS. Journal of the American Chemical Society, 84(14), 2629-2632. View Source
